1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
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Overview
Description
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is an organic compound with the molecular formula C8H9ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 5-ethylthiophene-2-carboxylic acid, followed by a Friedel-Crafts acylation reaction with acetyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structural modifications and the biological context.
Comparison with Similar Compounds
- 1-(4-Chloro-2-methylthiophen-3-yl)ethanone
- 1-(4-Bromo-5-ethylthiophen-2-yl)ethanone
- 1-(4-Chloro-5-propylthiophen-2-yl)ethanone
Uniqueness: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the chloro and ethyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a compound with potential biological activities that have garnered attention in recent years. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves methods such as Pd-catalyzed cross-coupling reactions. Characterization techniques include NMR spectroscopy and mass spectrometry, which confirm the molecular structure and purity of the compound.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. The compound showed significant activity against Gram-negative bacteria such as E. coli and B. fragilis, with MIC values lower than those of conventional antibiotics like ampicillin.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against colorectal cancer cell lines such as HCT-116 and LoVo. The compound was subjected to cytotoxicity assays, revealing a dose-dependent inhibition of cell proliferation.
Case Study: Colorectal Cancer Cell Lines
A study reported that the compound reduced cell viability in HCT-116 cells with an IC50 value of approximately 21 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to bacterial metabolism and cancer progression. Notably, it was found to inhibit Methionine Aminopeptidase (MetAP), an enzyme critical for protein maturation in bacteria.
Pharmacokinetic Properties
Pharmacokinetic evaluations of this compound suggest favorable absorption and distribution characteristics based on Lipinski's rule of five, indicating potential as an orally bioavailable drug candidate.
Properties
Molecular Formula |
C8H9ClOS |
---|---|
Molecular Weight |
188.67 g/mol |
IUPAC Name |
1-(4-chloro-5-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H9ClOS/c1-3-7-6(9)4-8(11-7)5(2)10/h4H,3H2,1-2H3 |
InChI Key |
CIKKRROVDBLZNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)C)Cl |
Origin of Product |
United States |
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